molecular formula C17H19NO2S2 B11053442 4-(methylsulfanyl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

4-(methylsulfanyl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

Cat. No.: B11053442
M. Wt: 333.5 g/mol
InChI Key: RRNOQPUVCPIIEM-UHFFFAOYSA-N
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Description

4-(METHYLSULFANYL)-N-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-N-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide and tetrahydronaphthalenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-N-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(METHYLSULFANYL)-N-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-N-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydronaphthalenyl moiety may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5,6,7,8-tetrahydro-2-naphthalenyl methanesulfonate
  • 3-(5,6,7,8-Tetrahydro-2-naphthalenyl)pyridine
  • 4-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]benzoic acid

Uniqueness

4-(METHYLSULFANYL)-N-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19NO2S2

Molecular Weight

333.5 g/mol

IUPAC Name

4-methylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H19NO2S2/c1-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-2-3-5-14(13)12-15/h6-12,18H,2-5H2,1H3

InChI Key

RRNOQPUVCPIIEM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCC3)C=C2

Origin of Product

United States

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